

# Discovery of Novel Biomarkers for Ceralasertib Sensitivity: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceralasertib**  
Cat. No.: **B560106**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## \*\*Executive Summary

**Ceralasertib** (AZD6738) is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the DNA Damage Response (DDR) pathway.<sup>[1][2]</sup> By targeting ATR, **Ceralasertib** induces synthetic lethality in tumor cells with specific genomic defects and high replication stress, making it a promising therapeutic agent.<sup>[1][3]</sup> The efficacy of **Ceralasertib**, both as a monotherapy and in combination, is closely linked to the molecular profile of the tumor. This guide provides an in-depth overview of the established and emerging biomarkers of sensitivity to **Ceralasertib**, details the experimental protocols for their identification, and illustrates the core signaling pathways involved.

## Ceralasertib's Mechanism of Action: ATR Inhibition

ATR is a primary sensor kinase that responds to single-stranded DNA (ssDNA) regions, which often form at stalled replication forks—a condition known as replication stress.<sup>[4]</sup> Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to stabilize replication forks, arrest the cell cycle, and promote DNA repair.<sup>[5][6]</sup> Cancer cells frequently exhibit high levels of replication stress due to oncogene activation and are therefore highly dependent on the ATR pathway for survival.<sup>[3][7]</sup>

**Ceralasertib** competitively inhibits the kinase activity of ATR.[\[1\]](#) This inhibition prevents the phosphorylation of CHK1, leading to the collapse of stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, mitotic catastrophe and cell death.[\[4\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

**Figure 1.** Ceralasertib inhibits the ATR signaling pathway, leading to apoptosis.

## Key Biomarkers for Ceralasertib Sensitivity

The principle of synthetic lethality is central to identifying patients who will benefit most from **Ceralasertib**. This occurs when the loss of two genes (or pathways) is lethal to a cell, while the loss of either one alone is not. **Ceralasertib** creates a synthetic lethal interaction in tumors that have pre-existing defects in other DDR pathways, most notably in genes like ATM.[3][9]

### Genomic Biomarkers

Alterations in specific DDR genes are the most widely studied predictive biomarkers for ATR inhibitor sensitivity.

Ataxia Telangiectasia Mutated (ATM) Loss of ATM function, a key kinase in the response to DSBs, is a primary biomarker for **Ceralasertib** sensitivity.[10][11] Preclinical models show that ATM-deficient cells are highly sensitive to ATR inhibition.[5][12] Clinical data supports this, with durable responses observed in patients with ATM-mutated or ATM-deficient tumors.[3][13] In a Phase II study for advanced gastric cancer, patients with ATM loss showed a significantly longer progression-free survival when treated with **Ceralasertib** and Durvalumab.[14] Similarly, in a study on non-small cell lung cancer (NSCLC), patients with ATM-altered tumors had an objective response rate of 26.1%. [13]

AT-rich interactive domain-containing protein 1A (ARID1A) ARID1A is a tumor suppressor gene involved in chromatin remodeling. Its loss also confers sensitivity to ATR inhibitors.[1] Durable responses to **Ceralasertib** monotherapy have been observed in patients with tumors exhibiting loss of ARID1A.[1][6]

Other DDR Pathway Genes and Oncogenes Mutations or deficiencies in other DDR genes, including BRCA1, BRCA2, RAD51, and XRCC1, have been identified as determinants of sensitivity to ATR inhibition.[15][16] Furthermore, high levels of replication stress driven by oncogenes such as CCNE1 (Cyclin E1) and MYC amplifications can also predict a higher sensitivity to **Ceralasertib**.[1][15]



[Click to download full resolution via product page](#)

**Figure 2.** The principle of synthetic lethality with **Ceralasertib** in DDR-deficient tumors.

## Functional and Proteomic Biomarkers

Beyond genomic alterations, functional states and protein expression levels can also predict **Ceralasertib** sensitivity.

- **Replication Stress (RS) Markers:** High-grade serous ovarian cancer cells, which exhibit increased levels of RS markers like nuclear γH2AX and pRPA, are more sensitive to ATR

inhibitors.[\[16\]](#)[\[17\]](#) Functional assessment of RS may serve as a more robust predictor than single gene mutations.[\[16\]](#)

- RAD51 Protein Expression: Low protein expression of RAD51, a key component of homologous recombination, was associated with increased sensitivity to the ATR inhibitor VE-821.[\[16\]](#)[\[17\]](#)
- Pharmacodynamic Markers: **Ceralasertib** treatment leads to measurable changes in surrogate and tumor tissues. An increase in γH2AX indicates DNA damage, while an upregulation of phosphorylated Rad50 (p-Rad50) signals the activation of the compensatory ATM pathway.[\[1\]](#)[\[18\]](#) These markers confirm target engagement and downstream biological effects.

## Immune-Related Biomarkers

Emerging evidence suggests that **Ceralasertib** can modulate the tumor immune microenvironment.

- Tumor Inflammation: Responding tumors often exhibit a more "immune-inflamed" microenvironment compared to non-responding tumors.[\[1\]](#)[\[19\]](#)
- Type I Interferon (IFN-I) Pathway: ATR inhibition can activate the cGAS-STING pathway, leading to an increase in IFN-I signaling.[\[11\]](#)[\[20\]](#) This process can enhance the recruitment of dendritic cells, promote antigen presentation, and reinvigorate anti-tumor T-cell responses, potentially synergizing with immune checkpoint inhibitors.[\[8\]](#)[\[20\]](#)

## Quantitative Biomarker Data Summary

The following tables summarize clinical and preclinical data linking biomarkers to **Ceralasertib** sensitivity.

Table 1: Prevalence of Key Genomic Biomarkers in Solid Tumors

| Biomarker           | Prevalence (%) | Common Tumor Types with High Prevalence                          | Reference |
|---------------------|----------------|------------------------------------------------------------------|-----------|
| ARID1A mutations    | 9.5%           | Endometrial (34.4%), Gastric (19.4%), Cholangiocarcinoma (19.3%) | [15]      |
| ATM mutations       | 4.7%           | Colorectal (8.9%), Small Bowel (8.8%), Pancreatic (7.8%)         | [15]      |
| BRCA1/2 mutations   | 6.0%           | Ovarian (29.5%), Breast (13.3%), Endometrial (11.5%)             | [15]      |
| CCNE1 amplification | 3.3%           | Gastric (11.9%), Gallbladder (8.8%), Ovarian (6.9%)              | [15]      |
| MYC amplification   | 3.5%           | Various solid tumors                                             | [15]      |

Data from a cohort of 10,194 Chinese patients with solid tumors.[15]

Table 2: Clinical Outcomes with **Ceralasertib** in Biomarker-Defined Subgroups

| Therapy                   | Tumor Type                    | Biomarker                 | Clinical Outcome                                           | Reference |
|---------------------------|-------------------------------|---------------------------|------------------------------------------------------------|-----------|
| Ceralasertib + Durvalumab | Advanced Gastric Cancer       | ATM Loss / HR Deficiency  | Median PFS: 5.6 months (vs. 1.65 months in ATM proficient) | [14]      |
| Ceralasertib + Durvalumab | Advanced NSCLC                | ATM Alterations           | ORR: 26.1%; Median PFS: 8.4 months; Median OS: 22.8 months | [13]      |
| Ceralasertib + Paclitaxel | Melanoma (anti-PD1 resistant) | N/A (exploratory)         | ORR: 33.3%; Median DOR: 9.9 months                         | [7]       |
| Ceralasertib Monotherapy  | Advanced Solid Tumors         | ARID1A Loss / DDR Defects | Durable partial responses observed                         | [1]       |

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; DOR: Duration of Response.

## Experimental Protocols and Methodologies

Reliable identification of biomarkers is crucial for patient stratification. The following are key experimental methodologies.



[Click to download full resolution via product page](#)

**Figure 3.** A typical experimental workflow for identifying **Ceralasertib** biomarkers.

## Next-Generation Sequencing (NGS)

- Objective: To detect genomic alterations including single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) in key DDR genes.
- Protocol Summary:
  - DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue and matched peripheral blood samples.[15]
  - Library Preparation: Construct sequencing libraries using a targeted gene panel assay (e.g., a 450-cancer gene panel) that includes key DDR genes like ATM, ARID1A, BRCA1/2, etc.[15]
  - Sequencing: Perform deep sequencing on a suitable platform (e.g., Illumina).
  - Bioinformatic Analysis: Align reads to the human reference genome. Call variants (SNVs, indels, CNVs) and annotate them to identify pathogenic or likely pathogenic alterations.

## Immunohistochemistry (IHC)

- Objective: To assess the protein expression levels of key biomarkers in tumor tissue.
- Protocol Summary:
  - Sample Preparation: Use 4- $\mu$ m thick sections from FFPE tumor blocks.
  - Antigen Retrieval: Perform heat-induced epitope retrieval.
  - Staining: Use an automated immunostainer. Incubate slides with a primary antibody against the target protein (e.g., anti-ATM antibody [Y170, Abcam]).[\[14\]](#)
  - Detection: Use a suitable secondary antibody and chromogen detection system.
  - Scoring: A pathologist scores the staining. For ATM, loss of expression can be defined as nuclear expression in  $\leq$ 20% of tumor cells.[\[14\]](#) For pharmacodynamic markers like  $\gamma$ H2AX or p-Rad50, the percentage of positive cells is quantified.[\[1\]](#)[\[18\]](#)

## Western Blotting

- Objective: To determine the functional status of proteins by assessing expression and phosphorylation levels in cell line or fresh tissue lysates.
- Protocol Summary:
  - Lysate Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
  - Protein Quantification: Determine protein concentration using a BCA assay.
  - SDS-PAGE: Separate 20-40  $\mu$ g of protein lysate on a polyacrylamide gel.
  - Transfer: Transfer separated proteins to a PVDF membrane.
  - Immunoblotting: Block the membrane and probe with primary antibodies (e.g., pATM Ser1981, pCHK2 Thr68, total ATM).[\[5\]](#) Follow with HRP-conjugated secondary antibodies.

- Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. This method is crucial for determining ATM functional status by assessing its ability to phosphorylate downstream targets post-irradiation.[5]

## Biomarkers of Resistance

Understanding resistance mechanisms is critical for patient management.

- Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and BCRP has been shown to confer resistance to **Ceralasertib** by actively pumping the drug out of cancer cells.[21]
- Loss of Key Proteins: Preclinical studies have identified that the loss of proteins such as Schlafen 11 (SLFN11), UPF2, Cyclin C, or CDK8 can contribute to ATR inhibitor resistance. [9][21][22]

## Conclusion and Future Directions

The clinical development of **Ceralasertib** is intrinsically linked to a robust biomarker strategy. Loss of function in key DDR genes, particularly ATM and ARID1A, are the most validated predictive biomarkers for sensitivity. However, a multi-faceted approach incorporating functional markers of replication stress and immune microenvironment characteristics will likely provide a more comprehensive picture and refine patient selection. Future research should focus on the prospective validation of these biomarkers in randomized clinical trials, the development of standardized, clinically applicable assays (especially for functional and immune markers), and the exploration of biomarker combinations to overcome both intrinsic and acquired resistance. Such efforts will be paramount to realizing the full therapeutic potential of ATR inhibition with **Ceralasertib**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceralasertib - NCI [dctd.cancer.gov]
- 3. Targeting the Replication Stress Response through Synthetic Lethal Strategies in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ceralasertib used for? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relevance of ATM Status in Driving Sensitivity to DNA Damage Response Inhibitors in Patient-Derived Xenograft Models [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. esmo.org [esmo.org]
- 14. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - UBC Library Open Collections [open.library.ubc.ca]
- 18. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced/metastatic melanoma who have failed prior anti-PD-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. williams cancer institute.com [williams cancer institute.com]
- 21. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- To cite this document: BenchChem. [Discovery of Novel Biomarkers for Ceralasertib Sensitivity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560106#discovery-of-novel-biomarkers-for-ceralasertib-sensitivity\]](https://www.benchchem.com/product/b560106#discovery-of-novel-biomarkers-for-ceralasertib-sensitivity)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)